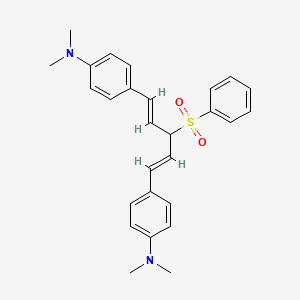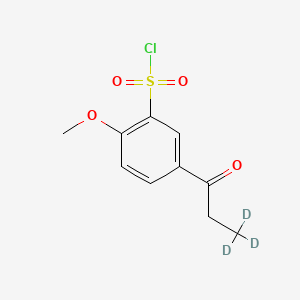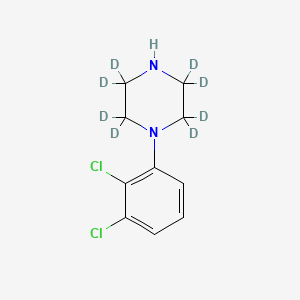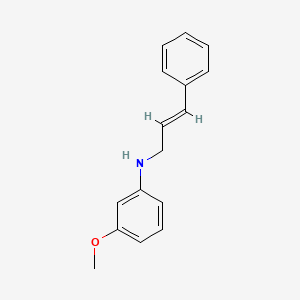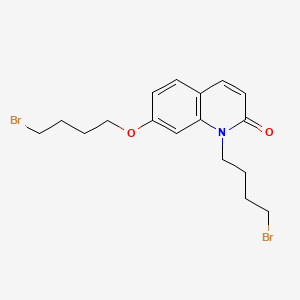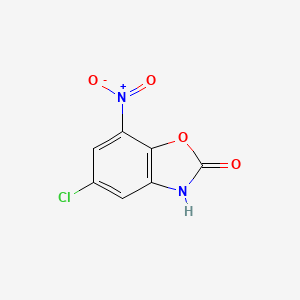
5-氯-7-硝基-2,3-二氢-1,3-苯并恶唑-2-酮
描述
5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with the linear formula C7H3ClN2O4 . It is a derivative of benzoxazole .
Synthesis Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of these compounds was confirmed by IR, 1H/13C-NMR, and mass .Molecular Structure Analysis
The molecular structure of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass .科学研究应用
杂环化合物合成
一项研究证明了邻硝基苯酚与 RCH(2)Br 的意外反应性,通过 C-H 键断裂和环化合成了包括苯并恶唑和苯并恶嗪在内的新的杂环化合物。这个过程展示了硝基苯酚在合成具有药物设计和材料科学潜在应用的复杂分子的多功能性 (Yao 和 Huang,2010)。
亲脂性和疏水表面积分析
使用反相薄层色谱法研究了 1,3-苯并恶唑-2(3H)-酮的亲脂性和比疏水表面积,包括用氟、氯和硝基等各种基团取代的衍生物。这项研究可以为开发具有针对特定应用的定制物理化学性质的化合物提供信息 (Skibiński、Sławik 和 Kaczkowska,2011)。
驱虫和分子对接研究
合成了一系列新的 5-硝基-1, 3-苯并恶唑衍生物,并评估了它们的体外驱虫活性。这些化合物对 β-微管蛋白(一种对寄生虫至关重要的靶蛋白)的抑制作用进行的分子对接研究表明,它们在开发治疗寄生虫感染的新疗法中具有潜在应用 (Satyendra 等人,2015)。
振动光谱和从头计算
对 5-硝基-2-(对氟苯基)苯并恶唑进行了振动光谱研究和从头计算,提供了对类似苯并恶唑衍生物的分子结构和振动模式的见解。这项研究与了解苯并恶唑化合物的电子结构和化学反应性有关 (Mary 等人,2008)。
海洋芽孢杆菌属的生物转化
研究了海洋芽孢杆菌属菌株 MW-1 使 4-氯-2-硝基苯酚脱色、解毒和生物转化为 5-氯-2-甲基苯并恶唑的能力。这种生物转化代表了一种新的微生物途径,用于降解硝基苯酚污染物,突出了生物修复在环境清理工作中的潜力 (Arora 和 Jain,2012)。
作用机制
Target of Action
Similar compounds have been known to interact with dopamine d1, d2, and serotonin 5-ht2a receptors .
Mode of Action
It’s suggested that it may block the dopamine d2 receptors in the mesolimbic pathway, leading to an improvement in positive symptoms . It may also block the 5-HT2A receptors in the mesocortical pathway, causing a release of dopamine and stimulation of the D1 receptors in the dorsolateral prefrontal cortex, improving negative and cognitive symptoms .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, blocking the D2 receptors in the nigrostriatal pathway can cause a release of dopamine, partially counteracting the drug’s blockade of D2 receptors, thus reducing extrapyramidal symptoms . Blocking the 5-HT2A receptors in the hypothalamic-infundibular pathway can also cause a release of dopamine, partially counteracting the drug’s blockade of D2 receptors, thus reducing hyperprolactinemia .
属性
IUPAC Name |
5-chloro-7-nitro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O4/c8-3-1-4-6(14-7(11)9-4)5(2-3)10(12)13/h1-2H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZGVTHVMCEWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652519 | |
| Record name | 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
811810-67-0 | |
| Record name | 5-Chloro-7-nitro-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811810-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



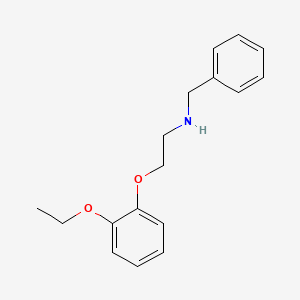
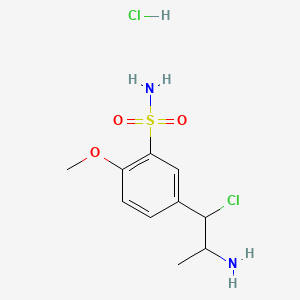


![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)
